2-(1-methylimidazol-2-yl)sulfonyl-N-(2,2,2-trifluoroethyl)acetamide
Description
2-(1-methylimidazol-2-yl)sulfonyl-N-(2,2,2-trifluoroethyl)acetamide is a chemical compound characterized by its unique molecular structure, which includes a sulfonyl group, a trifluoroethyl group, and an acetamide moiety
Properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfonyl-N-(2,2,2-trifluoroethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O3S/c1-14-3-2-12-7(14)18(16,17)4-6(15)13-5-8(9,10)11/h2-3H,4-5H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POFBWNGZDAGTAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)CC(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methylimidazol-2-yl)sulfonyl-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps, starting with the preparation of the core imidazole ring. The imidazole ring is first methylated to introduce the 1-methyl group. Subsequently, the sulfonyl group is introduced through a sulfonylation reaction, followed by the attachment of the trifluoroethyl group and the acetamide moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The compound may be oxidized to form sulfonyl derivatives or other oxidized products.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials.
Mechanism of Action
The mechanism by which 2-(1-methylimidazol-2-yl)sulfonyl-N-(2,2,2-trifluoroethyl)acetamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. Understanding the precise mechanism requires detailed studies and experiments.
Comparison with Similar Compounds
2-(1-methylimidazol-2-yl)sulfonyl-N-(2,2,2-trifluoroethyl)acetamide: is structurally similar to other sulfonylacetamide derivatives and imidazole-based compounds.
Uniqueness:
The presence of the trifluoroethyl group distinguishes this compound from others, potentially affecting its reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
